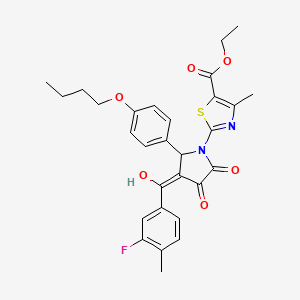

Ethyl 2-(2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Heterocyclic Chemistry Framework

Heterocyclic compounds are cyclic structures containing at least two different elements, typically carbon and nitrogen, oxygen, or sulfur. These systems are classified by ring size, saturation, and heteroatom composition. For instance, five-membered aromatic heterocycles like pyrrole and thiazole exhibit distinct electronic properties due to their conjugated π-systems, enabling diverse reactivity profiles.

Table 1: Classification of Heterocycles by Ring Size and Saturation

| Ring Size | Saturation Level | Examples | Key Properties |

|---|---|---|---|

| 5-membered | Aromatic | Pyrrole, Thiazole | High stability, planar |

| 6-membered | Partially saturated | Piperidine, Morpholine | Basic, flexible |

The incorporation of multiple heteroatoms or fused rings, as seen in the target compound, enhances molecular polarity and bioactivity. For example, the pyrrole-thiazole hybrid system leverages the electron-rich nature of pyrrole and the hydrogen-bonding capacity of thiazole to interact with biological targets.

Thiazole-Pyrrole Hybrid Systems: Historical Evolution

The synthesis of thiazole-pyrrole hybrids dates to the mid-20th century, with early methods relying on cyclocondensation reactions. A breakthrough occurred in the 1990s with the development of (3+2) cycloaddition strategies using ninhydrin and α-amino acids, enabling spiro-fused systems. Recent advances employ thiosemicarbazones as precursors; for example, Mohamed Salem et al. synthesized pyrrole-thiazole hybrids via cyclization of 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones with ethyl chloroacetate.

Key Milestones:

Academic Significance of Polyfunctional Heterocycles

Polyfunctional heterocycles like the target compound are pivotal in drug discovery due to their ability to modulate multiple biological pathways. The 3-fluoro-4-methylbenzoyl group enhances lipophilicity, improving membrane permeability, while the 4-butoxyphenyl moiety contributes to π-π stacking interactions with protein targets. Studies demonstrate that fluorinated heterocycles exhibit improved metabolic stability and binding affinity compared to non-fluorinated analogs.

Research Objectives and Methodological Scope

This article aims to:

- Analyze the synthetic routes to ethyl 2-(2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate.

- Characterize its structural features using spectroscopic and computational methods.

- Evaluate its potential applications in medicinal chemistry.

Methodologically, the synthesis involves multi-step protocols, including:

- Step 1: Formation of the pyrrole core via cyclization of thiosemicarbazones.

- Step 2: Introduction of the thiazole moiety using ethyl chloroacetate.

- Step 3: Functionalization with 4-butoxyphenyl and 3-fluoro-4-methylbenzoyl groups via nucleophilic acyl substitution.

Table 2: Synthetic Intermediates and Reagents

| Intermediate | Reagent | Role |

|---|---|---|

| Thiosemicarbazone | Ethyl chloroacetate | Cyclizing agent |

| Pyrrole core | 3-Fluoro-4-methylbenzoyl chloride | Acylating agent |

This structured approach ensures reproducibility and scalability, critical for pharmaceutical development.

Properties

CAS No. |

618072-62-1 |

|---|---|

Molecular Formula |

C29H29FN2O6S |

Molecular Weight |

552.6 g/mol |

IUPAC Name |

ethyl 2-[(3E)-2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C29H29FN2O6S/c1-5-7-14-38-20-12-10-18(11-13-20)23-22(24(33)19-9-8-16(3)21(30)15-19)25(34)27(35)32(23)29-31-17(4)26(39-29)28(36)37-6-2/h8-13,15,23,33H,5-7,14H2,1-4H3/b24-22+ |

InChI Key |

MZBDVVQYFANOHQ-ZNTNEXAZSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS No. 618072-62-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a complex molecular structure with the following characteristics:

- Molecular Formula : C29H29FN2O6S

- Molecular Weight : 552.61 g/mol

The structural complexity is attributed to the presence of multiple functional groups, including thiazole and pyrrole moieties, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related series of compounds demonstrated considerable activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the butoxyphenyl group contributes to the enhanced interaction with microbial cell membranes.

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Streptococcus pyogenes | Moderate |

Antifungal Activity

In addition to antibacterial properties, similar compounds have shown antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The antifungal efficacy can be attributed to the disruption of fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown moderate cytotoxic effects in HCT116 colon cancer cells with IC50 values indicating effective growth inhibition .

Case Studies

- Antimicrobial Efficacy Study : A study synthesized various derivatives of thiazole-based compounds and evaluated their antimicrobial activities. The results indicated that modifications at the phenyl rings significantly influenced antibacterial potency, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of ethyl thiazole derivatives on cancer cell lines. The findings suggested that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrole moiety linked to a thiazole ring, which may contribute to its biological activity. The presence of fluorine and butoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit potent anticancer properties. For instance, derivatives of oxazolo[5,4-d]pyrimidines have shown inhibitory effects on various cancer cell lines, including HepG2 and U251, with IC50 values indicating significant cytotoxicity against these cells .

Case Study: Inhibition of Kinases

Research has demonstrated that compounds related to ethyl 2-(2-(4-butoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can inhibit key kinases involved in cancer progression, such as VEGFR2 and EGFR. The introduction of specific substituents has been shown to enhance inhibitory potency against these targets, suggesting a structure-activity relationship that could be exploited for drug design .

Anti-inflammatory Properties

Compounds with similar thiazole and pyrrole structures have also been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of specific enzymes or receptors can lead to therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that thiazole-containing compounds possess antimicrobial properties. This compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has been noted in several studies. Compounds that can cross the blood-brain barrier may offer therapeutic avenues for neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of ethyl/methyl thiazole-5-carboxylates with variations in substituents on the pyrrolidone and phenyl rings. Key structural analogues include:

Physicochemical Properties

- Lipophilicity : The target compound’s 4-butoxyphenyl and 3-fluoro-4-methylbenzoyl groups contribute to higher logP values (~4.2 estimated) compared to analogues with shorter alkoxy chains (e.g., 617695-28-0, logP ~3.8) .

- Solubility : The ethyl ester and hydroxy group at position 4 may confer moderate aqueous solubility (estimated <50 µg/mL), whereas analogues with methoxy substituents (e.g., 618071-73-1) show improved solubility due to polar interactions .

Bioactivity Trends

While direct bioactivity data for the target compound are unavailable, structurally related thiazole derivatives exhibit antimicrobial and kinase-inhibitory properties:

- Antimicrobial Activity: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives demonstrated significant activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

- Kinase Inhibition : Analogues like 609794-25-4 (pyrazolo[3,4-d]pyrimidine-thiazole hybrids) showed IC₅₀ values <100 nM against EGFR kinase, suggesting the target’s benzoyl and pyrrolidone groups could similarly interact with ATP-binding pockets .

Research Findings and Limitations

- Synthetic Challenges : The compound’s multi-step synthesis (e.g., coupling via Suzuki-Miyaura reactions or HWE olefination) requires precise control to avoid side products, as seen in related thiazole syntheses .

- Crystallographic Data : Structural analogues (e.g., 617695-28-0) were resolved using SHELX programs, confirming planar thiazole-pyrrolidone conformations critical for bioactivity .

- Knowledge Gaps: Experimental data on the target compound’s solubility, stability, and specific biological targets are lacking. Computational modeling (e.g., molecular docking) is recommended to predict binding modes.

Preparation Methods

General Synthetic Pathway

The synthesis of this compound involves the following steps:

Formation of the Pyrrole Moiety :

- The pyrrole ring is synthesized through condensation reactions involving precursors such as substituted benzoyl derivatives and amino acids.

- Controlled reaction conditions, such as temperature and pH, are essential to ensure the formation of the desired pyrrole structure without side reactions.

-

- The thiazole ring is typically formed via cyclization reactions involving sulfur-containing reagents and α-haloketones.

- Solvents such as ethanol or dimethylformamide (DMF) are commonly used to facilitate the reaction.

Introduction of Aromatic Substituents :

- Substituents such as 4-butoxyphenyl and 3-fluoro-4-methylbenzoyl are introduced through nucleophilic substitution or Friedel-Crafts acylation reactions.

- Catalysts like aluminum chloride (AlCl₃) may be employed for acylation steps.

-

- The ethyl ester group is added in the final stages using reagents such as ethanol and acid catalysts.

- Purification methods like recrystallization or chromatography are used to isolate the product.

Reaction Conditions

Key parameters for optimizing synthesis include:

- Temperature : Most reactions are conducted at controlled temperatures ranging from 50°C to 120°C depending on the step.

- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is often required to prevent oxidation during sensitive steps.

- Solvent Choices : Solvents like ethanol, DMF, or dichloromethane (DCM) are commonly used based on their compatibility with reactants and intermediates.

- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.

Purification Techniques

Purification is critical for isolating the desired compound with high purity. Common techniques include:

-

- Column chromatography using silica gel is effective for separating impurities.

- HPLC can be employed for precise purification.

-

- Solvents such as ethanol or acetone are used for recrystallization to obtain pure crystals of the compound.

Structural Analysis

After synthesis, structural confirmation is performed using analytical techniques:

-

- Proton ($$ ^1H $$) and carbon ($$ ^13C $$) NMR provide insights into the molecular framework.

-

- Used to confirm molecular weight and fragmentation patterns.

-

- Offers detailed information about bond lengths and angles within the molecule.

Table: Summary of Key Reaction Parameters

| Step | Key Reagents/Conditions | Techniques Used |

|---|---|---|

| Pyrrole Formation | Benzoyl derivatives, amino acids | Controlled temperature |

| Thiazole Cyclization | Sulfur reagents, α-haloketones | Solvent choice critical |

| Substituent Addition | AlCl₃ catalyst, aromatic precursors | Friedel-Crafts acylation |

| Esterification | Ethanol, acid catalyst | Recrystallization |

| Purification | Silica gel chromatography, recrystallization | TLC/HPLC monitoring |

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can minimize trials while capturing interactions between variables, as demonstrated in chemical reaction optimization studies . For multi-step syntheses, apply response surface methodology to refine yields and purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with X-ray crystallography for unambiguous confirmation. For NMR, employ 2D experiments (COSY, HSQC) to resolve overlapping signals in complex regions, particularly around the pyrrol-1-yl and thiazole moieties. Cross-validate with high-resolution mass spectrometry (HRMS) and compare crystallographic data (e.g., bond lengths, angles) with analogous structures .

Q. What methodologies are effective for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Monitor degradation via HPLC-UV/MS to identify breakdown products. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life, and correlate degradation pathways with structural vulnerabilities (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism involving the pyrrol-1-yl and thiazole moieties?

- Methodological Answer : Apply density functional theory (DFT) calculations to map energy profiles of key intermediates and transition states. Use solvation models to simulate solvent effects on reaction kinetics. Validate computational predictions with isotopic labeling experiments (e.g., ¹⁸O tracing for ester hydrolysis) or in-situ spectroscopy (e.g., FTIR for intermediate detection) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected stereochemistry)?

- Methodological Answer : Re-examine computational assumptions (e.g., solvent dielectric constant, implicit/explicit solvation models). Perform hybrid QM/MM simulations to account for steric effects in bulky substituents like the 4-butoxyphenyl group. Cross-check experimental results with alternative techniques (e.g., circular dichroism for chiral centers) .

Q. How can researchers design derivatives to probe structure-activity relationships (SAR) in this chemical scaffold?

- Methodological Answer : Use fragment-based drug design (FBDD) to systematically modify substituents (e.g., fluorination at the 3-fluoro-4-methylbenzoyl group). Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic acyl substitution, and evaluate electronic/steric effects on reactivity using Hammett plots or molecular docking .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

- Methodological Answer : Employ centrifugal partition chromatography (CPC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water) for high-resolution separation. Optimize gradient conditions using predictive modeling software. For trace impurities, use preparative HPLC with chiral stationary phases if enantiomeric purity is critical .

Q. How can researchers investigate the electronic interactions between the fluorinated benzoyl group and the dihydro-pyrrolone ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.